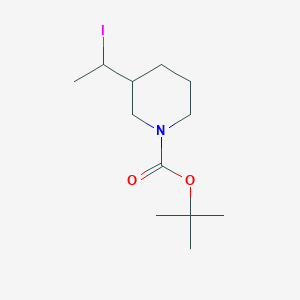
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodoalkanes. One common method includes the reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products, depending on the reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It is explored for its potential use in drug development and the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The piperidine ring provides a stable framework for these reactions, allowing for the selective targeting of specific pathways .
Comparación Con Compuestos Similares
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate: This compound has a similar structure but with a different alkyl group, leading to variations in reactivity and applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate:
tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate: The presence of an azido group in this compound makes it useful in click chemistry and other specialized reactions.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C12H22INO2 |
|---|---|
Peso molecular |
339.21 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-iodoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
BHFWMUVDUJWNPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


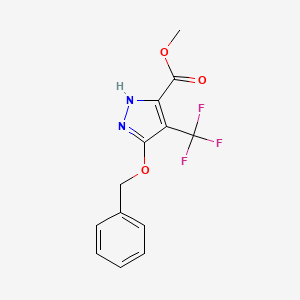
![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
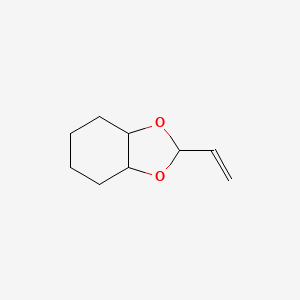
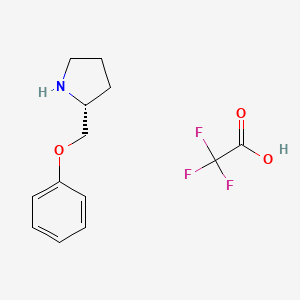
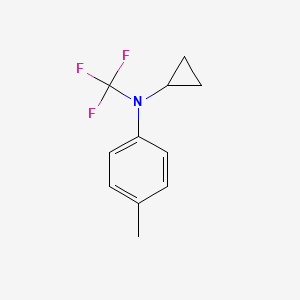
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

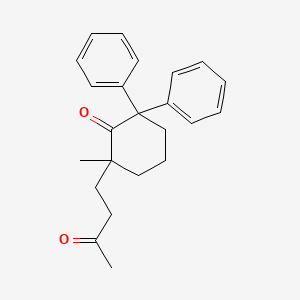
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
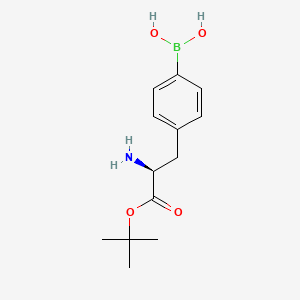
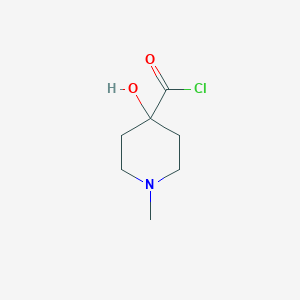

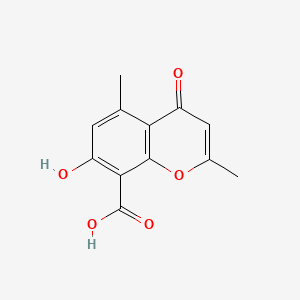
![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
